

# FLT3-ITD mutation acute myeloid leukemia prognosis

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## Compound Focus: Quizartinib Dihydrochloride

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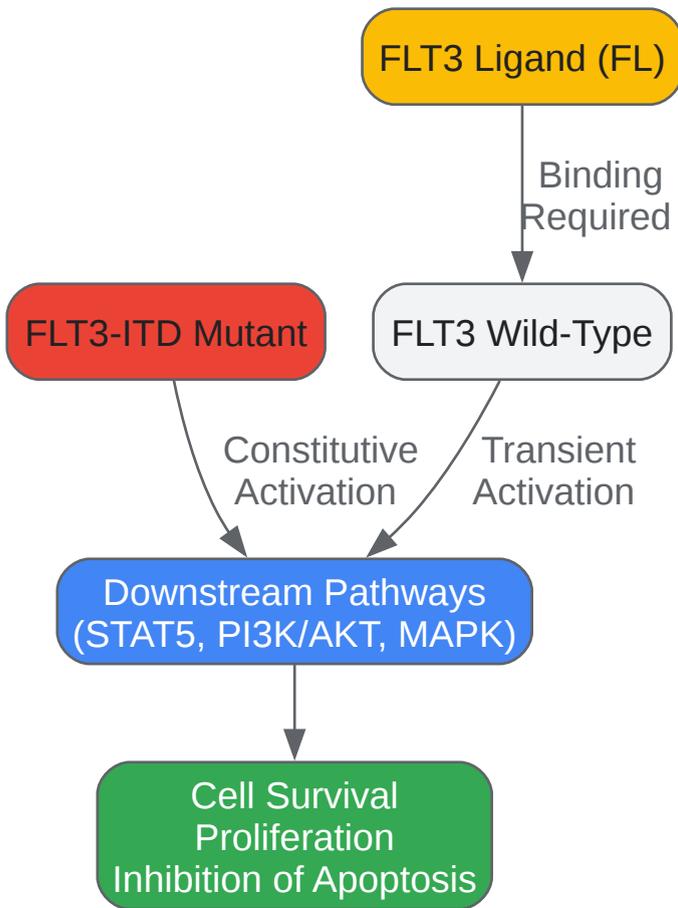
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## Molecular Biology and Pathogenesis

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase crucial for normal hematopoiesis, typically expressed on hematopoietic stem and progenitor cells [1] [2]. The **FLT3-ITD (Internal Tandem Duplication)** mutation is an in-frame duplication within the **juxtamembrane (JM) domain**, which disrupts its auto-inhibitory function [1] [3]. This results in:

- **Ligand-independent, constitutive activation** of the receptor [4] [1].
- **Aberrant activation of downstream signaling pathways** such as STAT5, MAPK/ERK, and PI3K/AKT, which promote cell survival, proliferation, and inhibit apoptosis [1] [2] [3]. STAT5 activation is particularly characteristic of FLT3-ITD (as opposed to TKD mutations) and leads to upregulation of anti-apoptotic proteins like BCL-X and PIM1 [1] [2].

FLT3-ITD is considered a "**class I**" **mutation** that provides a proliferative advantage, and often cooperates with "**class II**" **mutations** (like those in NPM1 or CEBPA) that impair differentiation, together driving leukemogenesis [1]. The following diagram illustrates the core signaling consequences of the FLT3-ITD mutation.



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*Simplified FLT3-ITD signaling pathway showing transition from regulated wild-type activation to constitutive mutant signaling driving oncogenesis.*

## Epidemiology and Prognostic Impact

FLT3-ITD is one of the most common mutations in AML, detected in approximately **20-25% of patients with newly diagnosed *de novo* AML** [1] [5] [3]. Its presence is a well-established marker of **adverse prognosis**, associated with increased relapse rates and reduced overall survival [4] [6] [1].

The prognostic impact is not uniform and is refined by several key biomarkers, summarized in the table below.

Prognostic Factor	Impact on Prognosis	Key Details
FLT3-ITD Allelic Ratio (AR)	High AR (>0.5) confers worse prognosis [5] [3].	AR is the ratio of mutant to wild-type alleles; higher mutant load correlates with more aggressive disease [3].
Co-mutation with NPM1	Modifies risk; NPM1mut/FLT3-ITDlow may have better outcomes than NPM1wt/FLT3-ITD [6] [3].	This combination is common. Modern risk stratification (ELN 2025) uses AR and NPM1 status to classify risk [7] [3].
Mutation Length	Lacks clear prognostic value [5].	Studies have not consistently linked ITD length (e.g., using 39 bp or 70 bp thresholds) to survival outcomes [5].
Insertion Site (IS)	Potential impact, but requires validation [3].	Insertions in the Tyrosine Kinase Domain-1 (TKD1) may be associated with poorer outcomes, but this is less validated than AR [3].

## Laboratory Detection and Monitoring

Accurate detection and monitoring of FLT3-ITD are essential for diagnosis and treatment decisions. At a minimum, testing is mandatory at diagnosis [1] [3]. Due to clonal evolution, **repeat testing at relapse is highly recommended**, as FLT3 mutation status can change (gained or lost) in a significant subset of patients [3] [8].

Method	Primary Use	Key Technical Details
Polymerase Chain Reaction (PCR) with Fragment Analysis	Primary diagnostic method; detects ITD presence and size, calculates AR [5].	DNA is extracted from bone marrow or blood. PCR amplifies exon 14. ITDs appear as larger fragments on capillary electrophoresis. AR = (mutant peak area / wild-type peak area) [5].

Method	Primary Use	Key Technical Details
<b>Next-Generation Sequencing (NGS)</b>	<b>Comprehensive profiling;</b> detects ITD, TKD, and other co-mutations simultaneously [5].	Panels of 40+ genes are common. Requires careful bioinformatics for ITD detection. Provides variant allele frequency (VAF) [6] [5].
<b>Measurable Residual Disease (MRD) Monitoring</b>	<b>Emerging application</b> for predicting relapse [9].	Quantitative PCR (qPCR) or error-corrected NGS can track specific ITD clones over time with high sensitivity, though standardized methods are still under evaluation [9].

## Clinical Management and Therapeutics

The standard of care for FLT3-ITD mutated AML involves integrating targeted FLT3 inhibitors (FLT3i) with chemotherapy and transplantation.

- **First-Line Treatment:** For fit patients, the **type I inhibitor midostaurin** is combined with intensive "7+3" induction chemotherapy and consolidated with high-dose cytarabine, followed by maintenance midostaurin. This regimen, based on the RATIFY trial, has shown improved overall survival [7] [3]. More recently, the **type II inhibitor quizartinib** has also been approved for use in the first-line setting in combination with chemotherapy [7].
- **Treatment of Relapsed/Refractory (R/R) Disease:** **Gilteritinib**, a potent, type I FLT3i, is the standard of care for R/R FLT3mut AML as monotherapy [7] [3]. It has demonstrated superior response rates and overall survival compared to salvage chemotherapy [7].
- **Role of Transplantation:** Allogeneic hematopoietic cell transplantation (HCT) in first complete remission (CR1) is generally recommended for eligible patients with FLT3-ITD AML to reduce relapse risk [7] [3]. The use of FLT3 inhibitors like gilteritinib as maintenance therapy post-transplant is an area of active research and has shown promise in trials like the MORPHO study [7].

## Resistance Mechanisms and Emerging Strategies

Despite these advances, resistance to FLT3 inhibitors remains a major challenge. Mechanisms can be on-target (secondary mutations in FLT3 itself) or off-target (activation of parallel survival pathways) [2] [3] [10].

- **On-Target Resistance:** The most common on-target resistance mechanism involves point mutations in the **tyrosine kinase domain (TKD)**, such as **FLT3-F691L**, which confers resistance to type II inhibitors like quizartinib, and **FLT3-D835V**, which can cause resistance to certain type I inhibitors [2] [3].
- **Off-Target Resistance:** Activation of bypass signaling pathways, such as **RAS/MAPK** or **Akt/mTOR**, can sustain leukemic cell survival independent of FLT3 signaling [3] [10].
- **Emerging Therapeutic Approaches:**
  - **Novel FLT3 Inhibitors:** Next-generation inhibitors (e.g., FF-10101) are designed to overcome common resistance mutations [6].
  - **Combination Therapies:** Strategies combining FLT3i with other agents like venetoclax (BCL-2 inhibitor) or hypomethylating agents are being actively investigated to enhance efficacy and circumvent resistance [7] [3].
  - **Targeting Downstream Dependencies:** Emerging research identifies **RSK1 (RPS6KA1)** as a critical dependency in FLT3-ITD AML, with a novel bi-directional regulatory relationship with FLT3. Inhibitors like PMD-026 target RSK1 and suppress FLT3 phosphorylation through a distinct mechanism, representing a promising new strategy [10].

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